Cas no 5800-19-1 (Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-)
5800-19-1 structure
Product Name:Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
Numero CAS:5800-19-1
MF:C19H21N3S
MW:323.455142736435
CID:374749
PubChem ID:22047
Update Time:2025-04-19
Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
- 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
- 11-(N-Methylpiperazino)-2-methyldibenzo<b.f>-1,4-thiazepin
- 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo(b,f)(1,4)thiazepine
- 2-methyl-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
- 3-Methyl-11-(4-methyl-1-piperazinyl)dibenzo<b,f><1,4>thiazepin
- DIBENZO(b,f)(1,4)THIAZEPINE,2-METHYL-11-(4-METHYL-1-PIPERAZINYL)
- Metiapina
- Metiapina [INN-Spanish]
- Metiapine
- Metiapinum
- Metiapinum [INN-Latin]
- Metiapine [USAN:INN]
- Q27266552
- 5800-19-1
- SCHEMBL121263
- BRN 0833849
- METIAPINE [USAN]
- METIAPINE [INN]
- DTXSID7020891
- NS00122288
- UNII-775D6D91J8
- Metiapine (USAN/INN)
- 775D6D91J8
- 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine
- CHEMBL2106892
- D02672
- DIBENZO(b,f)(1,4)THIAZEPINE, 2-METHYL-11-(4-METHYL-1-PIPERAZINYL)-
-
- Inchi: 1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3
- Chiave InChI: IOEPXYJOHIZYGQ-UHFFFAOYSA-N
- Sorrisi: S1C2C=CC=CC=2N=C(C2C=C(C)C=CC1=2)N1CCN(C)CC1
Proprietà calcolate
- Massa esatta: 323.14600
- Massa monoisotopica: 323.146
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 444
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.1A^2
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.1651 (rough estimate)
- Punto di fusione: 103°C
- Punto di ebollizione: 473.6°Cat760mmHg
- Punto di infiammabilità: 240.2°C
- Indice di rifrazione: 1.5605 (estimate)
- PSA: 44.14000
- LogP: 3.09670
Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Letteratura correlata
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
5800-19-1 (Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-) Prodotti correlati
- 1011758-03-4(11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride)
- 232597-73-8(Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-)
- 945668-94-0(Quetiapine Dimer Impurity)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso